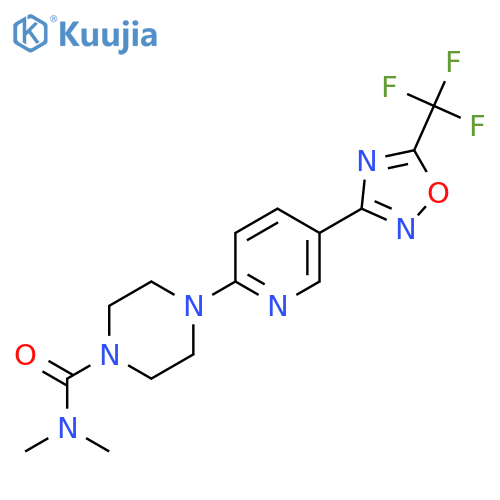

Cas no 1235102-81-4 (N,N-dimethyl-4-{5-5-(trifluoromethyl)-1,2,4-oxadiazol-3-ylpyridin-2-yl}piperazine-1-carboxamide)

N,N-dimethyl-4-{5-5-(trifluoromethyl)-1,2,4-oxadiazol-3-ylpyridin-2-yl}piperazine-1-carboxamide 化学的及び物理的性質

名前と識別子

-

- N,N-dimethyl-4-{5-5-(trifluoromethyl)-1,2,4-oxadiazol-3-ylpyridin-2-yl}piperazine-1-carboxamide

- VU0648032-1

- F5593-0311

- AKOS024514541

- 1235102-81-4

- N,N-dimethyl-4-{5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl}piperazine-1-carboxamide

- N,N-dimethyl-4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carboxamide

- N,N-dimethyl-4-[5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl]piperazine-1-carboxamide

-

- インチ: 1S/C15H17F3N6O2/c1-22(2)14(25)24-7-5-23(6-8-24)11-4-3-10(9-19-11)12-20-13(26-21-12)15(16,17)18/h3-4,9H,5-8H2,1-2H3

- InChIKey: FKHUZBPPGRVNEW-UHFFFAOYSA-N

- SMILES: FC(C1=NC(C2=CN=C(C=C2)N2CCN(C(N(C)C)=O)CC2)=NO1)(F)F

計算された属性

- 精确分子量: 370.13650829g/mol

- 同位素质量: 370.13650829g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 9

- 重原子数量: 26

- 回転可能化学結合数: 2

- 複雑さ: 498

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 78.6Ų

- XLogP3: 1.4

N,N-dimethyl-4-{5-5-(trifluoromethyl)-1,2,4-oxadiazol-3-ylpyridin-2-yl}piperazine-1-carboxamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5593-0311-5mg |

N,N-dimethyl-4-{5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl}piperazine-1-carboxamide |

1235102-81-4 | 5mg |

$103.5 | 2023-09-09 | ||

| Life Chemicals | F5593-0311-1mg |

N,N-dimethyl-4-{5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl}piperazine-1-carboxamide |

1235102-81-4 | 1mg |

$81.0 | 2023-09-09 | ||

| Life Chemicals | F5593-0311-5μmol |

N,N-dimethyl-4-{5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl}piperazine-1-carboxamide |

1235102-81-4 | 5μmol |

$94.5 | 2023-09-09 | ||

| Life Chemicals | F5593-0311-75mg |

N,N-dimethyl-4-{5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl}piperazine-1-carboxamide |

1235102-81-4 | 75mg |

$312.0 | 2023-09-09 | ||

| Life Chemicals | F5593-0311-20mg |

N,N-dimethyl-4-{5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl}piperazine-1-carboxamide |

1235102-81-4 | 20mg |

$148.5 | 2023-09-09 | ||

| Life Chemicals | F5593-0311-15mg |

N,N-dimethyl-4-{5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl}piperazine-1-carboxamide |

1235102-81-4 | 15mg |

$133.5 | 2023-09-09 | ||

| Life Chemicals | F5593-0311-2μmol |

N,N-dimethyl-4-{5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl}piperazine-1-carboxamide |

1235102-81-4 | 2μmol |

$85.5 | 2023-09-09 | ||

| Life Chemicals | F5593-0311-3mg |

N,N-dimethyl-4-{5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl}piperazine-1-carboxamide |

1235102-81-4 | 3mg |

$94.5 | 2023-09-09 | ||

| Life Chemicals | F5593-0311-40mg |

N,N-dimethyl-4-{5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl}piperazine-1-carboxamide |

1235102-81-4 | 40mg |

$210.0 | 2023-09-09 | ||

| Life Chemicals | F5593-0311-4mg |

N,N-dimethyl-4-{5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl}piperazine-1-carboxamide |

1235102-81-4 | 4mg |

$99.0 | 2023-09-09 |

N,N-dimethyl-4-{5-5-(trifluoromethyl)-1,2,4-oxadiazol-3-ylpyridin-2-yl}piperazine-1-carboxamide 関連文献

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680

-

Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

-

Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

8. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

10. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

N,N-dimethyl-4-{5-5-(trifluoromethyl)-1,2,4-oxadiazol-3-ylpyridin-2-yl}piperazine-1-carboxamideに関する追加情報

N,N-Dimethyl-4-{5-[5-(Trifluoromethyl)-1,2,4-Oxadiazol-3-yl]pyridin-2-yl}Piperazine-1-Carboxamide: A Comprehensive Overview

N,N-Dimethyl compounds are widely recognized for their unique chemical properties and applications in various fields, including pharmaceuticals and agrochemicals. The compound in question, N,N-Dimethyl-4-{5-[5-(Trifluoromethyl)-1,2,4-Oxadiazol-3-yl]pyridin-2-yl}Piperazine-1-Carboxamide, is a complex molecule that combines several functional groups, each contributing to its potential biological activity and chemical reactivity. This compound is identified by the CAS number 1235102-81-4, which uniquely identifies it in chemical databases worldwide.

The structure of this compound is characterized by a piperazine ring system, which is a six-membered ring containing two nitrogen atoms. Piperazines are known for their ability to form hydrogen bonds and their flexibility, making them valuable in drug design. The piperazine ring in this compound is substituted at the 4-position with a pyridine moiety. Pyridine rings are aromatic and electron-deficient, which can enhance the molecule's ability to interact with biological targets such as enzymes or receptors.

Attached to the pyridine ring is an oxadiazole group, specifically a 1,2,4-oxadiazole. Oxadiazoles are heterocyclic compounds that can exhibit a range of biological activities due to their electron-deficient nature and ability to act as hydrogen bond acceptors. The oxadiazole group in this compound is further substituted with a trifluoromethyl group (-CF3). Trifluoromethyl groups are highly electronegative and can significantly influence the physical and chemical properties of a molecule, such as its lipophilicity and stability.

The combination of these functional groups suggests that this compound may have potential applications in the field of medicinal chemistry. Recent studies have highlighted the importance of heterocyclic compounds like oxadiazoles in drug discovery, particularly in the development of kinase inhibitors and other enzyme-targeted therapies. The presence of both piperazine and oxadiazole moieties in this compound could make it a promising candidate for further exploration in this area.

In terms of synthesis, the preparation of such complex molecules typically involves multi-step reactions. The synthesis of piperazine derivatives often starts with the cyclization of diamines under appropriate conditions. The introduction of the pyridine and oxadiazole moieties would likely require additional steps, such as coupling reactions or substitutions. The inclusion of the trifluoromethyl group would necessitate careful control over reaction conditions to ensure selective substitution without affecting other parts of the molecule.

From a pharmacological perspective, the biological activity of this compound would depend on its ability to interact with specific targets within the body. Computational modeling techniques could be employed to predict potential binding sites and assess the molecule's druggability. In vitro assays could then be used to evaluate its activity against relevant enzymes or cell lines.

Recent advancements in computational chemistry have enabled researchers to design molecules with specific properties using virtual screening techniques. These methods could be applied to optimize the structure of this compound for improved bioavailability or potency. For instance, modifications to the substituents on the pyridine or oxadiazole rings could enhance its ability to cross cellular membranes or bind more effectively to target proteins.

In conclusion, N,N-Dimethyl-4-{5-[5-(Trifluoromethyl)-1,2,4-Oxadiazol-3-yl]pyridin-2-yl}Piperazine-1-Carboxamide represents a sophisticated chemical entity with potential applications in drug discovery and development. Its unique combination of functional groups positions it as a valuable tool for researchers exploring novel therapeutic agents. As ongoing studies continue to uncover new insights into molecular design and optimization, compounds like this one will play an increasingly important role in advancing medical science.

1235102-81-4 (N,N-dimethyl-4-{5-5-(trifluoromethyl)-1,2,4-oxadiazol-3-ylpyridin-2-yl}piperazine-1-carboxamide) Related Products

- 392293-82-2(N-5-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3-(trifluoromethyl)benzamide)

- 2680612-37-5(6-methoxy-1-[(prop-2-en-1-yloxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 1378680-67-1(5-Bromo-4,4-dimethylpent-1-yne)

- 2680815-58-9(2-{2-(prop-2-en-1-yloxy)carbonyl-5-oxa-2-azaspiro3.4octan-6-yl}acetic acid)

- 1805588-38-8(3-Aminomethyl-5-cyano-2-(trifluoromethoxy)benzoic acid)

- 1599957-25-1(3-bromo-8-iodo-1,5-naphthyridine)

- 13363-59-2(Benzoicacid,2,2'-dithiobis3-methyl-)

- 1184469-97-3(1-({(2-fluorophenyl)methylamino}methyl)cyclohexan-1-ol)

- 253801-18-2(Tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate)

- 7223-85-0(BENZO[H]QUINAZOLIN-4(1H)-ONE, 2-AMINO-5,6-DIHYDRO-)